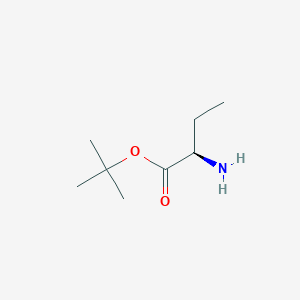
6-tert-butyl-3-methylsulfanyl-2H-1,2,4-triazin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compound “6-tert-butyl-3-methylsulfanyl-2H-1,2,4-triazin-5-one” refers to a mixture of fluorofentanyl isomers, specifically para-, meta-, and ortho-fluorofentanyl . These compounds are synthetic opioids, structurally related to fentanyl, and are used primarily in research and forensic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of fluorofentanyl isomers involves the fluorination of fentanyl precursors. The synthesis typically starts with the appropriate aniline derivative, which undergoes acylation with propionyl chloride to form the corresponding amide. This amide is then cyclized to form the piperidine ring, followed by fluorination at the desired position (para, meta, or ortho) on the phenyl ring .
Industrial Production Methods: Industrial production of fluorofentanyl isomers is carried out under controlled conditions to ensure the purity and consistency of the product. The process involves the use of high-purity reagents and solvents, and the reactions are conducted in specialized reactors to maintain the required temperature and pressure conditions .
Analyse Des Réactions Chimiques
Types of Reactions: Fluorofentanyl isomers undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Halogenation and other substitution reactions can occur at the aromatic ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under acidic or basic conditions
Major Products: The major products formed from these reactions include various fluorinated derivatives and N-oxide compounds .
Applications De Recherche Scientifique
Fluorofentanyl isomers are primarily used in:
Biology: In studies related to opioid receptor binding and activity.
Medicine: Research on pain management and the development of new analgesics.
Industry: Quality control and forensic analysis of synthetic opioids .
Mécanisme D'action
Fluorofentanyl isomers exert their effects by binding to the mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to analgesic and sedative effects. The molecular targets include the mu-opioid receptor, and the pathways involved are primarily related to the inhibition of adenylate cyclase activity and the modulation of ion channels .
Comparaison Avec Des Composés Similaires
Fentanyl: The parent compound, widely used as a potent analgesic.
Carfentanil: A more potent analog used in veterinary medicine.
Alfentanil: A shorter-acting analog used in anesthesia .
Uniqueness: Fluorofentanyl isomers are unique due to the presence of the fluorine atom, which can significantly alter their pharmacokinetic and pharmacodynamic properties. This fluorination can enhance the lipophilicity and metabolic stability of the compounds, making them valuable for specific research applications .
Propriétés
IUPAC Name |
6-tert-butyl-3-methylsulfanyl-2H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3OS/c1-8(2,3)5-6(12)9-7(13-4)11-10-5/h1-4H3,(H,9,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIWRSUQXSCLDNV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NNC(=NC1=O)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=NNC(=NC1=O)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(1R,2R)-2-methylcyclobutyl]ethanone](/img/structure/B7810471.png)








